N-[2-(MORPHOLIN-4-YL)ETHYL]-3-[(2-{[2-(MORPHOLIN-4-YL)ETHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE
Overview
Description
N-[2-(MORPHOLIN-4-YL)ETHYL]-3-[(2-{[2-(MORPHOLIN-4-YL)ETHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE is a complex organic compound characterized by the presence of morpholine groups, ethyl chains, and a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(MORPHOLIN-4-YL)ETHYL]-3-[(2-{[2-(MORPHOLIN-4-YL)ETHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE typically involves multi-step organic reactions. One common method includes the reaction of morpholine with ethyl bromide to form N-(2-bromoethyl)morpholine. This intermediate is then reacted with 3-mercaptopropanoic acid to form the desired compound. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[2-(MORPHOLIN-4-YL)ETHYL]-3-[(2-{[2-(MORPHOLIN-4-YL)ETHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the morpholine groups can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under controlled temperatures and in the presence of appropriate solvents to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols. Substitution reactions can result in the formation of new derivatives with different functional groups.
Scientific Research Applications
N-[2-(MORPHOLIN-4-YL)ETHYL]-3-[(2-{[2-(MORPHOLIN-4-YL)ETHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(MORPHOLIN-4-YL)ETHYL]-3-[(2-{[2-(MORPHOLIN-4-YL)ETHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxyethyl)morpholine: This compound shares the morpholine and ethyl groups but lacks the propanamide backbone.
N-(2-Aminoethyl)morpholine: Similar in structure but with an amino group instead of the carbamoyl group.
N-(2-Morpholinoethyl)acetamide: Contains the morpholine and ethyl groups but with an acetamide backbone.
Uniqueness
N-[2-(MORPHOLIN-4-YL)ETHYL]-3-[(2-{[2-(MORPHOLIN-4-YL)ETHYL]CARBAMOYL}ETHYL)SULFANYL]PROPANAMIDE is unique due to its combination of morpholine groups, ethyl chains, and a propanamide backbone. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
N-(2-morpholin-4-ylethyl)-3-[3-(2-morpholin-4-ylethylamino)-3-oxopropyl]sulfanylpropanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34N4O4S/c23-17(19-3-5-21-7-11-25-12-8-21)1-15-27-16-2-18(24)20-4-6-22-9-13-26-14-10-22/h1-16H2,(H,19,23)(H,20,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFMLWDLUWMISST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC(=O)CCSCCC(=O)NCCN2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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